

Spectroscopic Characterization of 6,7-Dihydroxyquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6,7-Dihydroxyquinazolin-4(3h)-one**

Cat. No.: **B169907**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **6,7-Dihydroxyquinazolin-4(3H)-one**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related quinazolinone analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate its empirical verification and further research.

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₆ N ₂ O ₃
Molecular Weight	178.15 g/mol [1]
CAS Number	16064-15-6 [1] [2]
Appearance	Predicted to be a solid

Spectroscopic Data

The structural elucidation of **6,7-Dihydroxyquinazolin-4(3H)-one** relies on the collective interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5-10.5	br s	2H	Ar-OH
~12.0	br s	1H	N-H
~7.95	s	1H	H-2
~7.30	s	1H	H-5
~6.90	s	1H	H-8

Note: The chemical shifts of the hydroxyl and N-H protons are approximate and can be broad; their signals may shift or disappear upon D₂O exchange.

Predicted ¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~165.0	C-4
~150.0	C-7
~148.0	C-6
~145.5	C-8a
~145.0	C-2
~115.0	C-4a
~110.0	C-5
~105.0	C-8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically recorded using a KBr pellet.

Predicted IR Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3500-3200	Strong, Broad	O-H (hydroxyl) and N-H (amide) stretching
3100-3000	Medium	C-H (aromatic) stretching
~1680	Strong	C=O (amide I) stretching
~1620	Medium	C=N stretching
~1600, ~1550	Medium-Strong	C=C (aromatic) stretching
~1250	Medium	C-O (phenol) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a solvent such as ethanol or methanol. Quinazolinone derivatives generally exhibit two main absorption bands.[3]

Predicted UV-Vis Data (Ethanol)

λ_{max} (nm)	Transition
~250-270	$\pi \rightarrow \pi$
~320-350	$n \rightarrow \pi$

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z	Interpretation
178	$[\text{M}]^+$ (Molecular ion)
150	$[\text{M} - \text{CO}]^+$
122	$[\text{M} - 2\text{CO}]^+$ or fragmentation of the quinazolinone ring

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **6,7-Dihydroxyquinazolin-4(3H)-one**.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5]
- Ensure complete dissolution, using gentle warming or sonication if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]

Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]
- ¹H NMR: Acquire the spectrum with a sufficient number of scans. Typical parameters include a spectral width of 0-14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds. [4]
- ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2 seconds.[4]
- For confirmation of exchangeable protons (OH, NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum. [5]

Data Processing:

- Apply a Fourier transform to the raw data.
- Phase the spectrum and apply baseline correction.
- Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of **6,7-Dihydroxyquinazolin-4(3H)-one** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. [4]
- Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[4]

Instrumentation and Data Acquisition:

- Use a Fourier-Transform Infrared (FTIR) spectrometer.[4]
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm^{-1} .[4]

UV-Vis Spectroscopy

Sample Preparation:

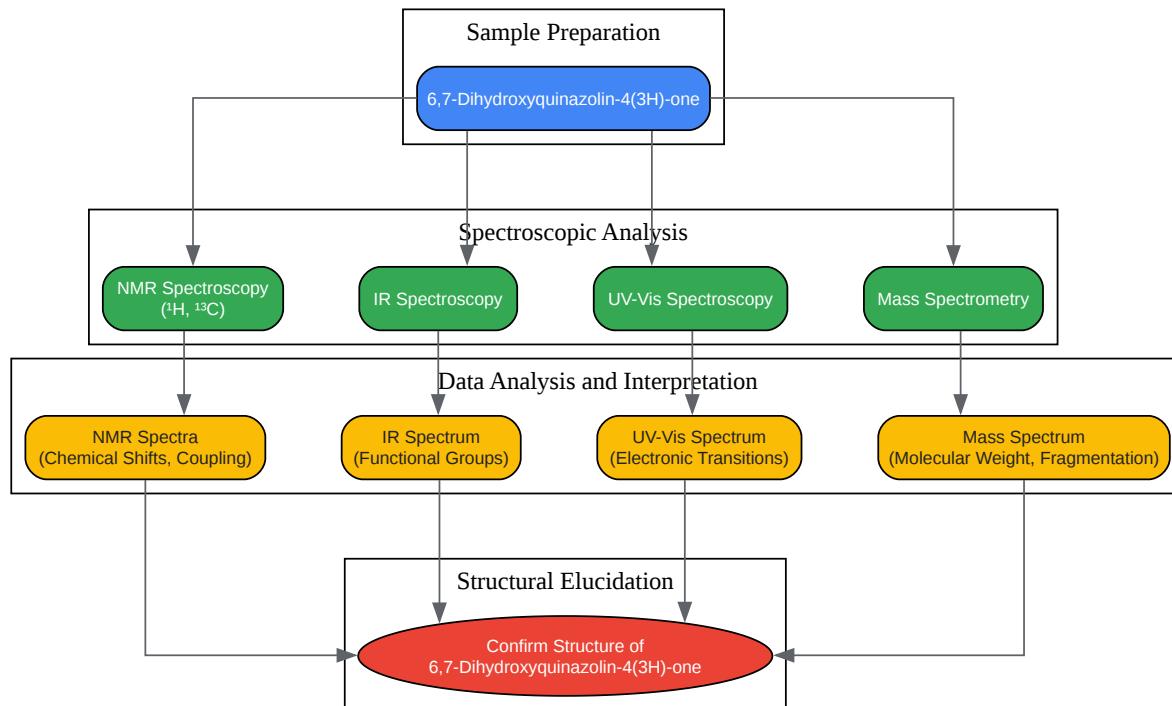
- Prepare a dilute solution of **6,7-Dihydroxyquinazolin-4(3H)-one** in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically below 1.0).

Instrumentation and Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a second quartz cuvette with the sample solution.
- Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).

Mass Spectrometry (Electron Impact - EI)

Sample Preparation:


- Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.[4]

Instrumentation and Data Acquisition:

- Use a mass spectrometer equipped with an Electron Impact (EI) ion source.[4]
- The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]
- The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of **6,7-Dihydroxyquinazolin-4(3H)-one**.

[Click to download full resolution via product page](#)

Spectroscopic Characterization Workflow

This guide provides a foundational framework for the spectroscopic characterization of **6,7-Dihydroxyquinazolin-4(3H)-one**. The predicted data serves as a reference for comparison with experimentally obtained results, and the detailed protocols offer a standardized approach for acquiring high-quality data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 6,7-Dihydroxyquinazolin-4(3H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169907#spectroscopic-characterization-of-6-7-dihydroxyquinazolin-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com